molecular formula C20H17NO2 B5874874 N-4-biphenylyl-4-methoxybenzamide

N-4-biphenylyl-4-methoxybenzamide

Cat. No.: B5874874
M. Wt: 303.4 g/mol
InChI Key: LFYJEPDDNSCWQO-UHFFFAOYSA-N
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Description

N-4-Biphenylyl-4-methoxybenzamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. It features a benzamide core structure substituted with a biphenyl group and a methoxy group. This structure is related to a class of compounds known to exhibit potent biological activities. Researchers are exploring its potential primarily in two areas: as a novel antibacterial agent and for its antiproliferative properties. As part of the benzamide class, this compound is of significant interest for its potential to target bacterial cell division. Structurally related biphenyl-benzamide compounds have been rationally designed as potent inhibitors of the essential bacterial cell division protein FtsZ, a promising target for novel antibiotics . These inhibitors have shown remarkable activity against various Gram-positive bacterial strains, including Staphylococcus aureus and Bacillus subtilis , with some derivatives demonstrating a 256 to 1000-fold improvement in antibacterial activity compared to early hit compounds . Furthermore, derivatives containing methoxy and hydroxy groups on the benzamide structure have been investigated for their antiproliferative effects. Research on similar N-substituted benzimidazole carboxamides has shown that the presence of methoxy groups can contribute to pronounced antiproliferative activity against various human cancer cell lines, such as breast cancer MCF-7 cells . The compound is provided for non-human research applications only. It is intended for use in laboratory research to further investigate these and other potential mechanisms of action. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this product with care and in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

4-methoxy-N-(4-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-19-13-9-17(10-14-19)20(22)21-18-11-7-16(8-12-18)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYJEPDDNSCWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Key Properties Reference
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide Bromo, nitro, methoxy Crystallizes with two molecules per asymmetric unit; used as a reference in structural studies .
4-tert-Butyl-N-(4-methoxyphenyl)benzamide tert-Butyl, methoxy High molecular weight (283.38 g/mol); potential for hydrophobic interactions due to tert-butyl group .
N-(4-Methoxyphenyl)benzenesulfonamide Sulfonamide, methoxy Bioactivity studied in sulfonamide derivatives; structural similarity to antimicrobial agents .
4-Chloro-N-(2-methoxyphenyl)benzamide Chloro, methoxy (ortho position) Single-crystal X-ray data (R factor = 0.034); methoxy position affects planarity .
Key Observations:
  • Substituent Position : Methoxy groups at the para position (e.g., in 4-tert-butyl-N-(4-methoxyphenyl)benzamide) enhance steric bulk and electronic effects compared to ortho-substituted analogs like 4-chloro-N-(2-methoxyphenyl)benzamide .
  • Bioactivity : Sulfonamide derivatives (e.g., N-(4-methoxyphenyl)benzenesulfonamide) demonstrate antimicrobial activity, suggesting that N-4-biphenylyl-4-methoxybenzamide could be explored for similar applications .
  • Crystallography : Halogenated analogs (e.g., bromo or chloro derivatives) exhibit distinct packing modes, with bromo substituents increasing molecular rigidity .

Q & A

Q. What synthetic methodologies are recommended for N-4-biphenylyl-4-methoxybenzamide?

A robust approach involves coupling aromatic amines with activated carboxylic acid derivatives. For analogous benzamides, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to facilitate amide bond formation under mild conditions . Precursor functionalization (e.g., methoxy and biphenyl groups) may require orthogonal protecting strategies to avoid side reactions. Reaction optimization should prioritize solvent polarity (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) to enhance yield and purity.

Q. What safety protocols are critical during synthesis and handling?

  • Hazard Assessment : Conduct a pre-experiment risk evaluation for reagents (e.g., acyl chlorides, hydroxylamine derivatives) and intermediates. Reference guidelines from Prudent Practices in the Laboratory for handling mutagenic or thermally unstable compounds .
  • Mutagenicity Testing : Ames II testing is recommended for derivatives with structural similarities to anomeric amides, as some exhibit mutagenic potential .
  • PPE : Use fume hoods, nitrile gloves, and safety goggles, especially when handling volatile intermediates or mutagenic compounds.

Q. How is the compound characterized structurally?

  • X-ray Crystallography : Resolve crystal structures to confirm bond lengths and angles. For example, related benzamides exhibit planar aromatic systems with torsional angles < 5° between aryl rings .
  • Spectroscopy : Use 1H^1\text{H}/13C^{13}\text{C} NMR to verify substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm) and IR for amide C=O stretches (~1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for structurally similar compounds?

  • Structural Verification : Confirm the compound’s identity via crystallography or 2D NMR (e.g., NOESY for spatial proximity of substituents). Misreported regioisomers (e.g., phenoxy vs. methoxy positioning) are a common source of discrepancies .
  • Orthogonal Assays : Compare results across multiple biological models (e.g., enzyme inhibition vs. cell viability assays) to distinguish target-specific effects from off-target interactions.

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes. For example, flow systems achieve >90% yield in acyl chloride coupling reactions .
  • Automated Systems : Use robotic platforms for precise reagent addition and pH control, particularly in multi-step syntheses involving sensitive intermediates.

Q. How do electronic effects of substituents influence reactivity in functionalization reactions?

  • Electron-Donating Groups (e.g., methoxy) : Activate aryl rings toward electrophilic substitution but may deactivate amide nitrogen toward nucleophilic attack.
  • Steric Effects : Bulky biphenylyl groups can hinder coupling reactions; mitigate by using bulky-base catalysts (e.g., sodium pivalate) to stabilize transition states .

Methodological Considerations

Q. What analytical techniques resolve decomposition pathways in thermally unstable intermediates?

  • DSC/TGA : Differential scanning calorimetry (DSC) identifies decomposition onset temperatures, while thermogravimetric analysis (TGA) quantifies mass loss .
  • Stability Studies : Store intermediates under inert atmospheres (N2_2/Ar) at –20°C and monitor via HPLC for degradation products.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • DFT Calculations : Predict electron density maps to identify reactive sites for functionalization. For example, meta-substitution on the biphenyl ring may enhance π-π stacking with biological targets .
  • Molecular Docking : Screen virtual libraries against protein targets (e.g., kinases) to prioritize synthesis of high-affinity analogs.

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